molecular formula C11H13FO3 B14306463 Methyl 2-(3-fluorophenoxy)butanoate CAS No. 112096-56-7

Methyl 2-(3-fluorophenoxy)butanoate

Cat. No.: B14306463
CAS No.: 112096-56-7
M. Wt: 212.22 g/mol
InChI Key: QQYUWPJPUATVGL-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenoxy)butanoate is an organic compound characterized by a butanoate ester backbone substituted with a 3-fluorophenoxy group. The 3-fluorophenoxy moiety introduces electronic and steric effects that influence its reactivity, stability, and biological activity. This compound is of interest in medicinal chemistry and organic synthesis due to the strategic placement of the fluorine atom, which can enhance metabolic stability and modulate interactions with biological targets.

Properties

CAS No.

112096-56-7

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 2-(3-fluorophenoxy)butanoate

InChI

InChI=1S/C11H13FO3/c1-3-10(11(13)14-2)15-9-6-4-5-8(12)7-9/h4-7,10H,3H2,1-2H3

InChI Key

QQYUWPJPUATVGL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)OC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluorophenoxy)butanoate typically involves the esterification of 3-fluorophenol with butanoic acid in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid, which facilitate the esterification process by protonating the carbonyl group of the acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenoxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Key Properties Reference ID
This compound 3-fluorophenoxy, methyl ester Moderate reactivity; potential metabolic stability
Methyl 2-(4-fluorophenoxy)butanoate 4-fluorophenoxy, methyl ester Altered electronic effects; distinct bioactivity
Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate 3-chloro-2-fluorophenoxy, ethyl ester Enhanced reactivity; improved lipophilicity
(R)-Methyl 2-((3-bromobenzyl)amino)butanoate 3-bromobenzyl, methyl ester High substitution reactivity; strong biological interactions
Methyl 2-(4-methoxyphenoxy)butanoate 4-methoxyphenoxy, methyl ester Electron-rich aromatic ring; reduced electrophilic reactivity

Research Findings and Implications

  • Positional Effects: The meta-fluorine in this compound likely confers unique steric and electronic properties compared to para-substituted isomers. For example, positional changes in fluorophenoxy derivatives significantly alter binding to biological targets .
  • Halogen Effects : Fluorine’s strong electronegativity and small size enhance metabolic stability, while bromine or chlorine substitutions may prioritize reactivity over stability .
  • Ester Variations : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting drug bioavailability .

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